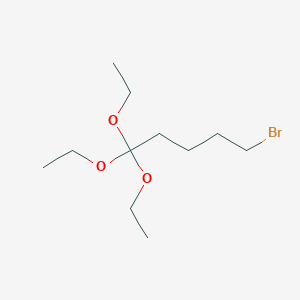
N-(3-Bromo-5-(trifluoromethyl)phenyl)methanesulfonamide
Vue d'ensemble
Description
N-(3-Bromo-5-(trifluoromethyl)phenyl)methanesulfonamide is a chemical compound characterized by the presence of a methanesulfonamide group attached to a phenyl ring substituted with bromine and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-5-(trifluoromethyl)phenyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-5-(trifluoromethyl)aniline and methanesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the sulfonamide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated purification systems to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Bromo-5-(trifluoromethyl)phenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the sulfur atom.
Coupling Reactions: The trifluoromethyl group can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
N-(3-Bromo-5-(trifluoromethyl)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mécanisme D'action
The mechanism by which N-(3-Bromo-5-(trifluoromethyl)phenyl)methanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonamide, N-[3-bromo-5-methylphenyl]-: Similar structure but with a methyl group instead of a trifluoromethyl group.
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: Contains both trifluoromethyl and tetrazole moieties.
Uniqueness
N-(3-Bromo-5-(trifluoromethyl)phenyl)methanesulfonamide is unique due to the presence of both bromine and trifluoromethyl groups on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for halogen bonding, which can enhance its reactivity and binding affinity in various applications.
Propriétés
Formule moléculaire |
C8H7BrF3NO2S |
|---|---|
Poids moléculaire |
318.11 g/mol |
Nom IUPAC |
N-[3-bromo-5-(trifluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H7BrF3NO2S/c1-16(14,15)13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4,13H,1H3 |
Clé InChI |
JNTYUUGBMLQASL-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC(=CC(=C1)C(F)(F)F)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(1-Methylcycloheptyl)amino]propane-1-sulfonic acid](/img/structure/B8661732.png)
![Ethyl 2-(cyclopropanecarboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B8661738.png)




